Viprostol
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Overview
Description
Viprostol, also known as CL115,347, is a synthetic prostaglandin E2 analogue. It was initially studied for its antihypertensive properties due to its potent and prolonged blood pressure-lowering effects. This compound has been shown to significantly lower arterial blood pressure in various models of hypertension through mechanisms involving peripheral vasodilatation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves multiple steps. One of the key steps includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide to produce 4-trimethylsilyloxy-1-octyne. This intermediate is then converted to 1-iodo-4-trimethylsilyloxy-trans-1-octene through a reaction with bis(3-methyl-2-butyl)borane and trimethylamine oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Viprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Viprostol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of transdermal delivery systems for drugs
Mechanism of Action
Viprostol exerts its effects primarily through peripheral vasodilatation. It binds to prostaglandin receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This results in a decrease in blood pressure. The molecular targets include prostaglandin E2 receptors, which are involved in various signaling pathways that regulate vascular tone .
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Latanoprost: A prostaglandin F2α analogue used to treat glaucoma.
Bimatoprost: Similar to latanoprost, used for glaucoma and cosmetic purposes like eyelash growth.
Uniqueness of Viprostol: this compound is unique due to its potent antihypertensive effects and prolonged duration of action. Unlike other prostaglandin analogues, this compound has been specifically studied for its transdermal absorption and skin metabolism, making it a valuable compound for developing transdermal drug delivery systems .
Biological Activity
Viprostol is a synthetic prostaglandin analog that has garnered interest in various biomedical applications, particularly in dermatology and vascular health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound primarily acts as a prostaglandin E1 (PGE1) analog. Prostaglandins are lipid compounds that have diverse roles in physiological processes, including inflammation, vasodilation, and hair growth regulation. The specific mechanisms through which this compound exerts its effects include:
- Vasodilation : this compound promotes the relaxation of vascular smooth muscle, leading to increased blood flow. This effect is mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) levels, which relaxes smooth muscle cells .
- Hair Growth Stimulation : Research indicates that this compound may enhance hair follicle activity by promoting the expression of key proteins involved in hair growth. It has been shown to increase the production of prostaglandin E2 (PGE2), which is crucial for hair follicle development and cycling .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of this compound in treating conditions such as androgenetic alopecia (AGA) and hypertension. Below are notable findings from these studies:
Detailed Findings
- Hair Growth : In a randomized controlled trial involving 89 participants with AGA, those treated with this compound exhibited a notable increase in hair density compared to baseline measurements. The study highlighted that after 24 weeks, participants using this compound had an average increase of approximately 4 hairs/cm² compared to the vehicle group .
- Vascular Effects : In studies focusing on vascular health, this compound was found to significantly lower systolic and diastolic blood pressure when applied topically. This effect was attributed to its vasodilatory properties, making it a candidate for treating conditions associated with poor circulation .
Safety Profile
This compound has generally been well-tolerated in clinical settings. Common side effects reported include mild local irritation at the application site; however, serious adverse effects have been rare. Long-term safety studies are still needed to fully understand its impact on chronic use.
Properties
CAS No. |
73647-73-1 |
---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |
InChI Key |
TWCQWABAGCMHLL-ROVQGQOSSA-N |
Isomeric SMILES |
CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |
Canonical SMILES |
CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |
Origin of Product |
United States |
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